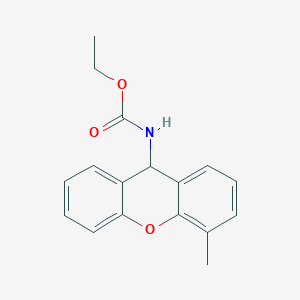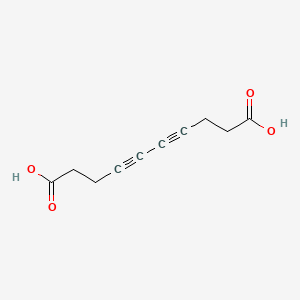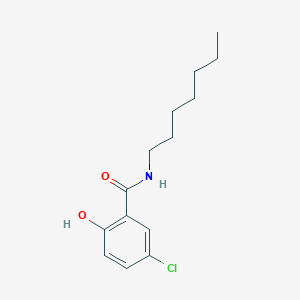
5-chloro-N-heptyl-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-heptyl-2-hydroxybenzamide is a chemical compound with the molecular formula C14H20ClNO2 It is known for its unique structure, which includes a benzamide core substituted with a chlorine atom at the 5-position, a heptyl chain at the nitrogen atom, and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-heptyl-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and heptylamine.
Amidation Reaction: The 5-chloro-2-hydroxybenzoic acid is reacted with heptylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also implemented to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-heptyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 5-chloro-N-heptyl-2-oxobenzamide or 5-chloro-N-heptyl-2-carboxybenzamide.
Reduction: Formation of 5-chloro-N-heptyl-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-N-heptyl-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-heptyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-hydroxybenzamide: Lacks the heptyl chain, making it less hydrophobic.
N-heptyl-2-hydroxybenzamide: Lacks the chlorine atom, affecting its reactivity.
5-chloro-N-methyl-2-hydroxybenzamide: Has a shorter alkyl chain, influencing its solubility and biological activity.
Uniqueness
5-chloro-N-heptyl-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptyl chain increases its hydrophobicity, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
6626-88-6 |
|---|---|
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
5-chloro-N-heptyl-2-hydroxybenzamide |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-9-16-14(18)12-10-11(15)7-8-13(12)17/h7-8,10,17H,2-6,9H2,1H3,(H,16,18) |
Clave InChI |
YFNANJGMMSELJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(=O)C1=C(C=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




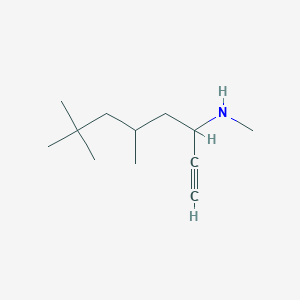
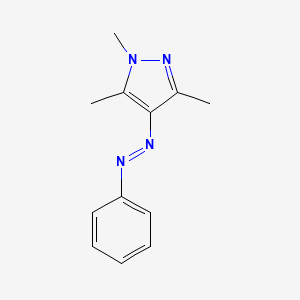
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
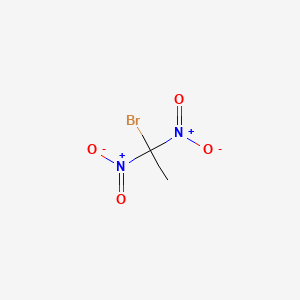
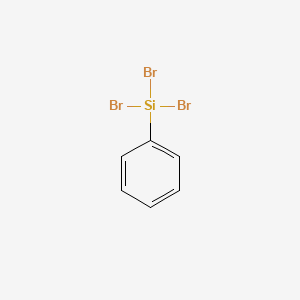
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
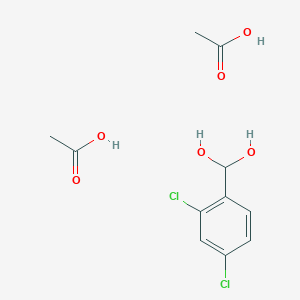

![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)

